molecular formula C24H23N3OS3 B11145090 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11145090
M. Wt: 465.7 g/mol
InChI Key: KLEXARQGBZJXHH-QNGOZBTKSA-N
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Description

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolidinone structure, followed by the introduction of the pyrazole and phenyl groups. The final step involves the addition of the butylsulfanyl group under controlled conditions to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrazole group.

    Substitution: The phenyl and pyrazole groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can lead to sulfoxides or sulfones, while reduction can yield modified thiazolidinone or pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H23N3OS3

Molecular Weight

465.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3OS3/c1-3-4-14-30-20-12-10-17(11-13-20)22-18(15-21-23(28)26(2)24(29)31-21)16-27(25-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3/b21-15-

InChI Key

KLEXARQGBZJXHH-QNGOZBTKSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Origin of Product

United States

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